molecular formula C16H10ClIO3 B14212939 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 831224-46-5

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14212939
CAS No.: 831224-46-5
M. Wt: 412.60 g/mol
InChI Key: VJCOZQDKBHIMNF-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and iodine atoms to the benzopyran core.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Cyclization: Formation of the benzopyran ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the benzopyran ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Lacks the iodine atom.

    8-Iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Lacks the chlorine atom.

    2-(4-Methoxyphenyl)-4H-1-benzopyran-4-one: Lacks both halogen atoms.

Uniqueness

The presence of both chlorine and iodine atoms in 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one may confer unique chemical properties and biological activities compared to its analogs.

Properties

CAS No.

831224-46-5

Molecular Formula

C16H10ClIO3

Molecular Weight

412.60 g/mol

IUPAC Name

6-chloro-8-iodo-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10ClIO3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3

InChI Key

VJCOZQDKBHIMNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)I

Origin of Product

United States

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